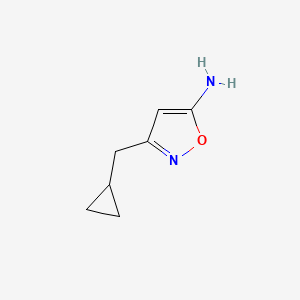![molecular formula C11H23Cl2N3O B1441810 Dihidrocloruro de 4-[2-(3-piperidinil)etil]-2-piperazinona CAS No. 1219960-90-3](/img/structure/B1441810.png)
Dihidrocloruro de 4-[2-(3-piperidinil)etil]-2-piperazinona
Descripción general
Descripción
4-[2-(3-Piperidinyl)ethyl]-2-piperazinone dihydrochloride is a useful research compound. Its molecular formula is C11H23Cl2N3O and its molecular weight is 284.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[2-(3-Piperidinyl)ethyl]-2-piperazinone dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2-(3-Piperidinyl)ethyl]-2-piperazinone dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Diseño y descubrimiento de fármacos
Los derivados de piperidina son fundamentales en el ámbito del diseño y descubrimiento de fármacos. Actúan como bloques de construcción clave en la síntesis de diversos productos farmacéuticos . El motivo estructural de la piperidina se encuentra en muchos fármacos debido a su capacidad para interactuar con objetivos biológicos, mejorar los perfiles farmacocinéticos y aumentar la solubilidad y la biodisponibilidad. “Dihidrocloruro de 4-[2-(3-piperidinil)etil]-2-piperazinona” puede utilizarse en el diseño de nuevos compuestos con posibles efectos terapéuticos.
Síntesis de moléculas biológicamente activas
La síntesis de moléculas biológicamente activas a menudo implica marcos de piperidina debido a su presencia en numerosos productos naturales y productos farmacéuticos . Este compuesto puede utilizarse en reacciones multicomponentes, ciclación y procesos de cicloadición para crear diversas estructuras biológicamente activas.
Metodologías de síntesis orgánica
En la síntesis orgánica, los derivados de piperidina se utilizan para desarrollar nuevas metodologías sintéticas . Pueden actuar como catalizadores, intermediarios o reactivos en diversas reacciones químicas, incluidos los procesos de hidrogenación y aminación, que son cruciales para la construcción de moléculas orgánicas complejas.
Investigación farmacológica
Los derivados de piperidina se estudian ampliamente por sus actividades farmacológicas . Están presentes en fármacos de más de veinte clases, incluidas aquellas con propiedades ansiolíticas, antivirales, cardioprotectoras, anticancerígenas y antidepresivas. La investigación sobre “this compound” podría descubrir nuevas aplicaciones farmacológicas.
Investigación y desarrollo químicos
En I+D química, los derivados de piperidina como “this compound” son valiosos para estudiar mecanismos de reacción y desarrollar nuevas entidades químicas . Su versatilidad permite la exploración en áreas como la química verde y los procesos sostenibles.
Estudios bioquímicos
Los derivados de piperidina desempeñan un papel en los estudios bioquímicos debido a su interacción con los sistemas biológicos . Se pueden utilizar para sondear mecanismos enzimáticos, estudiar interacciones receptor-ligando y comprender las vías metabólicas. Las aplicaciones bioquímicas de este compuesto podrían conducir a conocimientos sobre procesos celulares y mecanismos de enfermedades.
Propiedades
IUPAC Name |
4-(2-piperidin-3-ylethyl)piperazin-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O.2ClH/c15-11-9-14(7-5-13-11)6-3-10-2-1-4-12-8-10;;/h10,12H,1-9H2,(H,13,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUSVALYEWOEDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCN2CCNC(=O)C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Furan-2-ylmethyl)[2-(4-methylphenyl)ethyl]amine](/img/structure/B1441729.png)

![2-Methyl-4-{[(oxan-2-ylmethyl)amino]methyl}aniline](/img/structure/B1441733.png)

![6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B1441735.png)

![[2-(4-Fluorophenoxymethyl)phenyl]boronic acid](/img/structure/B1441741.png)
![Spiro[2.5]octane-5,7-dione](/img/structure/B1441743.png)



![4-hydroxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B1441749.png)
![8-Bromotetrazolo[1,5-a]pyridine](/img/structure/B1441750.png)
